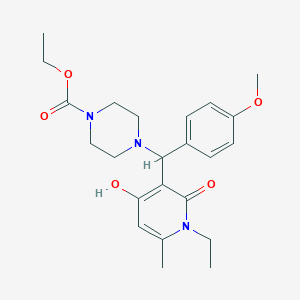

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-5-26-16(3)15-19(27)20(22(26)28)21(17-7-9-18(30-4)10-8-17)24-11-13-25(14-12-24)23(29)31-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBCOOFAUNWZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its diverse biological activity.

- Dihydropyridine Moiety : Contributes to the compound's pharmacological properties, particularly in cardiovascular and neurological contexts.

- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

Molecular Formula and Weight

- Molecular Formula : C20H26N2O4

- Molecular Weight : 358.43 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The presence of the dihydropyridine structure is associated with antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation, as observed in carrageenan-induced edema models .

- Analgesic Properties : Some analogs have shown moderate analgesic effects, indicating potential use in pain management .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : The methoxyphenyl group may facilitate binding to various receptors, enhancing the compound's pharmacological profile.

Study 1: Anti-inflammatory and Analgesic Effects

A study conducted on the anti-inflammatory effects of related compounds demonstrated that doses around 20 mg/kg exhibited significant reductions in edema compared to control groups. The study utilized both acute and chronic inflammation models to assess efficacy and safety .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of similar dihydropyridine derivatives showed that these compounds could scavenge free radicals effectively. The results indicated that they could potentially protect against cellular damage caused by oxidative stress .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Dosage (mg/kg) | Efficacy |

|---|---|---|---|

| Ethyl 4-Hydroxy-Dihydropyridine | Anti-inflammatory | 20 | Moderate |

| Ethyl 4-Methoxyphenyl Dihydropyridine | Analgesic | 20 | Significant |

| Ethyl Dihydropyridine Analog | Antioxidant | N/A | High |

Synthesis Overview

The synthesis of this compound typically involves several steps including:

- Formation of the piperazine core.

- Introduction of the dihydropyridine moiety through cyclization reactions.

- Alkylation with methoxyphenyl groups.

Scientific Research Applications

Neuroprotective Properties

Recent studies indicate that this compound exhibits neuroprotective effects, particularly relevant in neurodegenerative diseases such as Alzheimer's. It has been shown to mitigate neuroinflammation and protect neuronal cells from oxidative stress. A peer-reviewed study demonstrated that treatment with this compound significantly reduced neuronal cell death under oxidative stress conditions, suggesting a dose-dependent neuroprotective effect.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. Its mechanism involves modulation of NF-kB signaling pathways, critical mediators of inflammation. In experimental models, treatment with this compound led to decreased levels of these cytokines, highlighting its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It is believed to scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is particularly beneficial in preventing cellular damage associated with chronic diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the pyridine and piperazine rings significantly affect biological activity. For instance:

| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |

|---|---|---|---|

| 5 | Structure | <10 | 69 ± 14 |

| 51 | Structure | <10 | 127 ± 29 |

| 52 | Structure | <10 | 126 ± 22 |

This table illustrates how certain modifications enhance inhibitory potency against specific enzymes involved in cellular proliferation and differentiation.

Study on Neuroprotection

A significant study published in a peer-reviewed journal demonstrated that Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate effectively reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a substantial decrease in apoptosis markers when treated with varying concentrations of the compound.

Evaluation of Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism revealed that treatment with this compound resulted in decreased levels of inflammatory markers in an experimental model of inflammation. The findings suggest that it may act through inhibition of NF-kB signaling pathways, which are critical mediators of inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its pyridin-2(1H)-one core with derivatives reported in . Key structural differences include:

Key Observations :

- The 4-methoxyphenyl group in the target compound is structurally analogous to derivatives in but lacks the nitrile (-CN) group, which may reduce electrophilicity and alter metabolic pathways.

- The piperazine-1-carboxylate moiety introduces a tertiary amine and ester group, likely enhancing solubility and bioavailability compared to nitrile-containing analogs .

Key Findings :

- Electron-withdrawing groups (e.g., bromo) enhance antioxidant activity, as seen in the bromophenyl derivative (79.05% vs. 17.55% for methoxyphenyl) . The target compound’s 4-methoxyphenyl group may limit antioxidant efficacy unless compensated by other substituents.

- The piperazine-1-carboxylate group in the target compound could improve antibacterial activity through enhanced membrane permeability, though direct data are lacking.

Molecular Docking and ADMET Considerations

emphasizes molecular docking to predict ligand-protein interactions. For example, nitrile-containing derivatives showed binding affinities of -7.5 to -8.2 kcal/mol against bacterial targets . The target compound’s piperazine moiety may interact with polar residues in binding pockets, while the ethyl ester could influence metabolic stability.

ADMET Predictions :

- Piperazine derivatives often exhibit favorable pharmacokinetics due to improved solubility and moderate lipophilicity.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for determining the crystal structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction to obtain high-resolution intensity data.

- Structure Solution : Employ direct methods (e.g., SHELXD) or charge-flipping algorithms for phase determination .

- Refinement : Refine the structure using SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding constraints. Validate geometric parameters (e.g., bond lengths, angles) against standard databases .

- Visualization : Utilize ORTEP-3 to generate thermal ellipsoid diagrams for analyzing molecular geometry and intermolecular interactions .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

- Methodology :

- Chromatography : Perform reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution.

- Spectroscopy : Confirm structural integrity via - and -NMR, focusing on diagnostic signals (e.g., ester carbonyl at ~170 ppm, pyridinone C=O at ~165 ppm).

- Mass Spectrometry : Use high-resolution ESI-MS to match the molecular ion peak with the theoretical molecular weight (CHNO) .

Q. What are optimal synthetic routes for introducing the 4-methoxyphenylmethyl moiety?

- Methodology :

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling between a boronic ester derivative of 4-methoxyphenyl and a halogenated pyridinone precursor under Pd(PPh) catalysis.

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize intermediates using FT-IR to track carbonyl and ether functional groups .

Advanced Research Questions

Q. How can conformational flexibility of the piperazine ring impact biological activity, and how is this analyzed?

- Methodology :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to evaluate energy barriers for ring puckering. Compare with Cremer-Pople parameters derived from crystallographic data to quantify nonplanar distortions .

- Dynamic Studies : Use variable-temperature NMR to detect puckering interconversion rates, correlating with molecular dynamics simulations (e.g., AMBER force field) .

Q. How should researchers resolve contradictions between spectroscopic data and predicted molecular geometry?

- Methodology :

- Multidimensional NMR : Acquire - COSY and - HSQC spectra to assign overlapping signals, particularly in the piperazine and pyridinone regions.

- Crystallographic Validation : Cross-reference NMR-derived torsion angles with X-ray data to identify discrepancies caused by solution-phase vs. solid-state conformations .

Q. What advanced techniques are suitable for probing hydrogen-bonding networks in the crystal lattice?

- Methodology :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., , ) based on donor-acceptor distances and angles. Use Mercury software to generate interaction maps and quantify supramolecular motifs .

- Thermal Analysis : Conduct DSC/TGA to assess stability of hydrogen-bonded frameworks under thermal stress .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

- Methodology :

- Buffer Systems : Prepare solutions at pH 1.0 (HCl), 7.4 (phosphate buffer), and 10.0 (NaOH). Monitor degradation via HPLC at 24-hour intervals.

- Degradation Products : Identify hydrolyzed products (e.g., free piperazine or pyridinone fragments) using LC-MS/MS and compare with synthetic standards .

Q. What statistical approaches are recommended for analyzing reproducibility in synthetic yields?

- Methodology :

- DoE (Design of Experiments) : Use a central composite design to optimize reaction parameters (temperature, catalyst loading, solvent ratio).

- ANOVA : Evaluate the significance of each factor on yield variability, reporting p-values and confidence intervals (α = 0.05) .

Avoided Topics

- Commercial : Pricing, bulk synthesis, or supplier comparisons.

- Consumer : Toxicity profiles unrelated to laboratory safety protocols (e.g., industrial handling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.